C12-Sphingosine
Overview
Description
Sphingosine (d12:1) is a short-chain sphingolipid, which is a type of lipid molecule. It is characterized by a long aliphatic chain and an amino group positioned at the 2-position. This compound plays a crucial role in various biological processes, including cell signaling and regulation of cell growth .
Mechanism of Action
Target of Action
C12-Sphingosine, also known as (2S,3R,4E)-2-Amino-4-dodecene-1,3-diol or (E,2S,3R)-2-aminododec-4-ene-1,3-diol, primarily targets the serine palmitoyltransferase (SPT) enzyme . SPT plays a crucial role in the synthesis of sphingolipids, a class of lipids that are key components of cell membranes and are involved in various cellular processes .
Mode of Action
this compound interacts with its target, SPT, inhibiting its activity . This interaction leads to a decrease in the production of sphingolipids, which can have significant effects on cellular functions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sphingolipid metabolic pathway . In this pathway, SPT catalyzes the initial step in the synthesis of sphingolipids . By inhibiting SPT, this compound disrupts the production of sphingolipids, affecting downstream processes such as cell signaling and proliferation .
Pharmacokinetics
The bioavailability of this compound would depend on factors such as its absorption rate, distribution in the body, metabolism, and excretion .
Result of Action
The inhibition of SPT by this compound leads to a decrease in the production of sphingolipids . This can have a range of effects on the cell, as sphingolipids play roles in various cellular processes. For instance, sphingolipids are involved in cell signaling, and their levels can influence cell proliferation and death .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, in a study on citrus plants, it was found that sphingosine levels increased significantly under cold stress conditions, suggesting that environmental stress can influence the action and efficacy of sphingosine .
Biochemical Analysis
Biochemical Properties
C12-Sphingosine interacts with several enzymes, proteins, and other biomolecules. It is a substrate for sphingosine kinases, which phosphorylate sphingosine to produce sphingosine-1-phosphate (S1P), a potent metabolic regulator . The conversion of this compound into ceramides and sphingomyelins is also a crucial part of sphingolipid metabolism .
Cellular Effects
This compound influences various types of cells and cellular processes. It plays a role in cell proliferation, cell death, and contraction of cardiac and vascular myocytes . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it can be converted into S1P, which promotes cell growth and counteracts apoptotic stimuli .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It can bind to specific proteins, inhibit or activate enzymes, and induce changes in gene expression . For example, it is a substrate for sphingosine kinases, and its phosphorylation leads to the production of S1P, a signaling molecule that regulates various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that the metabolism of sphingosine is highly dependent on its subcellular localization . Moreover, studies have shown that sphingosine metabolism signatures can be revealed through lysosome-targeted photoactivation .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, research on related sphingolipids has shown that they can have both beneficial and harmful effects depending on the dose .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key intermediate in the metabolism of sphingolipids . It can be converted into ceramides and sphingomyelins, or phosphorylated to produce S1P .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters. For instance, the Sphingosine-1-phosphate transporter spinster homolog 2 (Spns2) has been identified as a major transporter of S1P, a metabolite of sphingosine .
Subcellular Localization
This compound can be found in various subcellular compartments. Studies have shown that sphingosine metabolism and signaling are highly dependent on its subcellular location . For instance, sphingosine can be released inside mitochondria, where it shows distinct metabolic patterns compared to globally-released sphingosine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sphingosine (d12:1) typically involves the condensation of palmitoyl-CoA with serine, catalyzed by serine palmitoyltransferase, to produce 3-ketosphinganine. This intermediate is then reduced to dihydrosphingosine, which is finally desaturated to form Sphingosine (d12:1) .
Industrial Production Methods: Industrial production of Sphingosine (d12:1) follows similar synthetic routes but often involves optimization for large-scale production. This includes the use of high-yield catalysts and efficient purification techniques to ensure the purity and quality of the final product .
Types of Reactions:
Phosphorylation: This compound can be phosphorylated by sphingosine kinases to produce sphingosine-1-phosphate.
Acylation: Sphingosine (d12:1) can be acylated to form ceramides, which are essential components of cell membranes.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or molecular oxygen.
Phosphorylation: Requires sphingosine kinases and ATP as a phosphate donor.
Acylation: Involves fatty acyl-CoA and specific acyltransferases.
Major Products:
Sphingosine-1-phosphate: Formed through phosphorylation.
Ceramides: Formed through acylation.
Scientific Research Applications
Sphingosine (d12:1) has a wide range of applications in scientific research:
Comparison with Similar Compounds
Sphingosine (d181): A long-chain sphingolipid with similar biological functions but a longer aliphatic chain.
Sphinganine: A precursor in the biosynthesis of sphingosine and ceramides.
Uniqueness: Sphingosine (d12:1) is unique due to its shorter aliphatic chain, which may influence its interaction with cellular membranes and its bioactivity compared to longer-chain sphingolipids .
Properties
IUPAC Name |
(E,2S,3R)-2-aminododec-4-ene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-12(15)11(13)10-14/h8-9,11-12,14-15H,2-7,10,13H2,1H3/b9-8+/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNKWPUJUUMFNR-VDTGWRSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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